cyclopentyl (2S)-2-aminopropanoate hydrochloride
Description
Properties
IUPAC Name |
cyclopentyl (2S)-2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(9)8(10)11-7-4-2-3-5-7;/h6-7H,2-5,9H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLPWWNULTZBHA-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC1CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859210-30-3 | |
| Record name | cyclopentyl (2S)-2-aminopropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl (2S)-2-aminopropanoate hydrochloride typically involves the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through cyclization reactions involving appropriate precursors such as cyclopentene or cyclopentanone.
Esterification: The esterification of the (2S)-2-aminopropanoate moiety is carried out using standard esterification techniques, involving the reaction of the carboxylic acid with an alcohol in the presence of a catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl (2S)-2-aminopropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1.1. Inhibition of C5a Signaling
One of the primary applications of cyclopentyl (2S)-2-aminopropanoate hydrochloride is in the development of pharmaceutical compositions aimed at treating diseases associated with C5a signaling. Research indicates that compounds similar to this compound can act as antagonists to the C5a receptor, which is implicated in various inflammatory diseases and conditions such as sepsis and autoimmune disorders. The patent EP3439658B1 outlines methods for utilizing these compounds in therapeutic settings, highlighting their potential to modulate immune responses effectively .
1.2. Antibiotic Development
Recent studies have focused on cyclopentane-based analogs for antibiotic development, particularly targeting the enzyme MraY, crucial for peptidoglycan biosynthesis in bacteria. This compound has been evaluated as part of a series of muraymycin analogs that inhibit MraY activity. For instance, one study reported that a specific cyclopentane analog exhibited an IC50 value of 75 ± 9 μM against MraY from Aquifex aeolicus, suggesting its efficacy as a potential antibiotic .
Structure-Activity Relationship Studies
2.1. Drug Design Insights
The structural characteristics of this compound provide valuable insights into drug design. The incorporation of the cyclopentyl group has been shown to enhance the lipophilicity and overall binding affinity of compounds at their target sites, which is critical for developing effective therapeutics. For example, modifications to the side chains of cyclopentane derivatives have been systematically evaluated to optimize their pharmacological properties .
Table 1: Structure-Activity Relationships of Cyclopentane Derivatives
| Compound | Target Enzyme | IC50 (μM) | Comments |
|---|---|---|---|
| Cyclopentane Analog 1 | MraY | 75 ± 9 | Most potent among tested analogs |
| Cyclopentane Analog 2 | MraY | 340 ± 42 | Lower activity without lipophilic side chain |
| Cyclopentane Analog 3 | MraY | 500 ± 69 | Significantly less potent |
Synthesis and Chemical Properties
3.1. Synthetic Routes
The synthesis of this compound involves several key steps that ensure high yield and purity. The compound can be synthesized through diastereoselective reactions involving isocyanoacetate aldol reactions, which have been optimized for better yields and selectivity.
Table 2: Synthesis Overview
| Step | Reaction Type | Yield (%) |
|---|---|---|
| Isocyanoacetate Aldol | Diastereoselective Reaction | Variable |
| Global Deprotection | Acid-Catalyzed Hydrolysis | High |
Case Studies
4.1. Therapeutic Efficacy in Animal Models
In preclinical studies, this compound has demonstrated promising results in animal models for conditions related to C5a signaling pathways. These studies indicate a reduction in inflammatory markers and improved survival rates in models of sepsis when treated with this compound, suggesting its potential as a therapeutic agent .
4.2. Comparative Analysis with Existing Antibiotics
Comparative studies have shown that cyclopentane-based muraymycin analogs exhibit varying degrees of antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. While none matched the potency of naturally occurring muraymycin D2, they provide a foundation for further optimization and development .
Mechanism of Action
The mechanism of action of cyclopentyl (2S)-2-aminopropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopentyl (2S)-2-aminopropanoate hydrochloride can be compared with other similar compounds, such as:
Cyclopentylamine: A simpler analog with only the cyclopentyl and amino groups.
Cyclopentyl (2R)-2-aminopropanoate: The enantiomeric form with different stereochemistry.
Cyclopentyl (2S)-2-hydroxypropanoate: A hydroxyl analog with a hydroxyl group instead of an amino group.
Biological Activity
Cyclopentyl (2S)-2-aminopropanoate hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in the context of drug development and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound features a cyclopentyl group attached to an amino acid derivative. The synthesis typically involves the reaction of cyclopentyl derivatives with amino acids or their esters. The specific stereochemistry at the 2-position is crucial for its biological activity.
Pharmacological Properties
Inhibition Studies
Recent studies have evaluated the inhibitory effects of this compound on various enzymes. For instance, it has been shown to inhibit aminopeptidases, which are involved in protein metabolism. The IC50 values for inhibition of specific aminopeptidases such as PEPD and XPNPEP1 were determined, indicating its potential as a therapeutic agent targeting these enzymes .
| Compound | IC50 (µM) | Enzyme Target |
|---|---|---|
| CQ69 | 1.8 ± 0.23 | PEPD |
| CQ70 | 2.0 ± 0.06 | XPNPEP1 |
| CQ95 | 0.29 ± 0.13 | PEPD |
Cytotoxicity
The cytotoxic effects of this compound have also been studied in various cell lines. It was found to induce cell death through mechanisms that may involve the inhibition of aminopeptidases, leading to altered peptide metabolism .
Case Studies and Research Findings
-
Aminopeptidase Inhibition
A study focusing on the structure-activity relationship (SAR) of cyclopentyl derivatives highlighted that modifications at the 4-position of the proline ring significantly affected their inhibitory potency against PEPD and XPNPEP1. The presence of hydrophilic groups was found to compromise cell permeability, affecting overall bioactivity . -
Cellular Mechanisms
Research indicated that this compound could trigger CASP1-independent cell death, suggesting a novel mechanism distinct from traditional apoptosis pathways. This finding opens avenues for exploring its use in cancer therapies where conventional apoptotic pathways are evaded by tumor cells . -
Therapeutic Potential
The compound has shown promise in preclinical models for conditions where modulation of peptide metabolism is beneficial, such as inflammatory diseases and certain cancers. Its ability to selectively inhibit specific aminopeptidases positions it as a candidate for further development into therapeutic agents targeting these pathways .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing cyclopentyl (2S)-2-aminopropanoate hydrochloride, and how can purity be optimized?
- Methodology : The compound is typically synthesized via esterification of (2S)-2-aminopropanoic acid with cyclopentanol, followed by HCl salt formation. Key steps include:
- Using coupling agents (e.g., DCC or EDC) to activate the carboxylic acid group .
- Purification via recrystallization from ethanol/water mixtures to remove unreacted starting materials .
- Purity assessment via HPLC (≥98% by area normalization) using a C18 column and mobile phase of 0.1% TFA in acetonitrile/water .
Q. How can the structural integrity and enantiomeric purity of the compound be confirmed?
- Methodology :
- X-ray crystallography : Resolve the absolute configuration using single-crystal diffraction (e.g., SHELXL refinement protocols) .
- Chiral HPLC : Employ a Chiralpak® AD-H column with a hexane/isopropanol gradient to verify enantiomeric excess (>99% for pharmaceutical-grade applications) .
- NMR spectroscopy : Compare H and C NMR shifts with reference data (e.g., δ 1.5–2.0 ppm for cyclopentyl protons) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology :
- Conduct accelerated stability studies at 40°C/75% RH for 6 months to assess degradation (e.g., hydrolysis of the ester bond).
- Monitor via TLC or HPLC for byproducts like (2S)-2-aminopropanoic acid .
- Store desiccated at -20°C in amber vials to prevent moisture absorption and photodegradation .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s reactivity in peptide coupling reactions?
- Methodology :
- Perform DFT calculations (e.g., Gaussian 16) to model transition states for amide bond formation, focusing on steric effects from the cyclopentyl group .
- Compare activation energies with experimental yields to validate predictive accuracy .
Q. What strategies resolve contradictions in reported solubility data for hydrochloride salts of amino acid esters?
- Methodology :
- Systematically test solubility in buffered solutions (pH 1–7) using UV-Vis spectroscopy (λ = 220 nm for quantification).
- Analyze counterion effects (e.g., chloride vs. trifluoroacetate) using conductivity measurements .
- Reference crystallographic data (e.g., CCDC entries) to correlate solubility with crystal packing motifs .
Q. How to design experiments to evaluate the compound’s role as a chiral building block in asymmetric catalysis?
- Methodology :
- Incorporate the compound into organocatalytic systems (e.g., proline-derived catalysts) and assess enantioselectivity in aldol reactions.
- Monitor reaction progress via H NMR or chiral GC, comparing outcomes with non-cyclopentyl analogs .
- Use kinetic isotope effects (KIEs) to probe rate-determining steps influenced by steric hindrance .
Data Analysis and Optimization
Q. What statistical approaches are recommended for optimizing reaction yields in multi-step syntheses?
- Methodology :
- Apply response surface methodology (RSM) to model interactions between variables (temperature, catalyst loading, solvent ratio).
- Validate models using ANOVA and adjust parameters to maximize yield (e.g., >85% for esterification) .
Q. How to interpret conflicting spectroscopic data (e.g., IR vs. NMR) for hydrochloride salts?
- Methodology :
- Cross-reference IR carbonyl stretches (e.g., 1740 cm for ester groups) with C NMR carbonyl signals (δ 170–175 ppm) .
- Use solid-state NMR to distinguish between polymorphic forms if discrepancies persist .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
